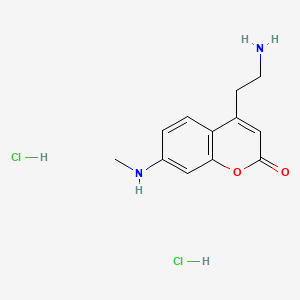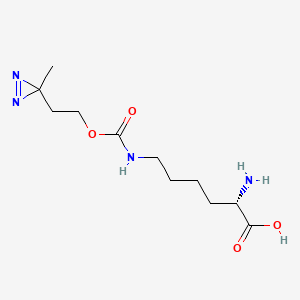
Butenoyl PAF
Descripción general
Descripción
Butenoyl PAF, also known as 1-O-hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine, is a phospholipid mediator of inflammation. It is a platelet-activating factor receptor agonist, which means it can activate specific cell surface receptors involved in inflammatory responses. This compound is a product of the oxidative decomposition of 2-arachidonoyl phospholipids and is found in oxidized low-density lipoproteins .
Aplicaciones Científicas De Investigación
Butenoyl PAF has a wide range of applications in scientific research, including:
Mecanismo De Acción
- Its role involves mediating various physiological functions, but its proinflammatory function remains incompletely understood .
- Potassium efflux and calcium influx are essential for this process, while lysosomal cathepsin and mitochondrial reactive oxygen species are not involved .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
Butenoyl PAF plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate the inflammasome, resulting in IL-1β and IL-18 maturation . This process is dependent on NLRP3, ASC, caspase-1, and NEK7 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exacerbates peritonitis partly through inflammasome activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the canonical inflammasome independently of PAFR .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butenoyl PAF can be synthesized through the oxidative decomposition of 2-arachidonoyl phospholipids. The process involves the oxygenation of the C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide, resulting in a compound with a 4-carbon residue esterified in the sn-2 position .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity lipid standards and controlled oxidation processes to ensure the formation of the desired product. The compound is often stored in ethanol solutions and requires careful handling to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Butenoyl PAF undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidative decomposition of 2-arachidonoyl phospholipids.
Substitution: It can participate in substitution reactions where the butenoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents are used in the initial formation of this compound.
Solvents: Ethanol, dimethyl sulfoxide, and dimethyl formamide are commonly used solvents for handling and storing the compound
Major Products: The primary product of the oxidation reaction is this compound itself, which is a bioactive molecule with significant physiological relevance .
Comparación Con Compuestos Similares
Butanoyl PAF: Another product of the oxidative decomposition of 2-arachidonoyl phospholipids, but with a butanoyl group instead of a butenoyl group.
Platelet-Activating Factor (PAF): A more potent agonist of the platelet-activating factor receptor, but less abundant in oxidized low-density lipoproteins.
Uniqueness: Butenoyl PAF is unique in that it is 100-fold more abundant in oxidized low-density lipoproteins than the platelet-activating factor, despite being 10-fold less potent as a receptor agonist . This makes it a physiologically relevant bioactive molecule in the context of lipid oxidation and inflammation .
Propiedades
IUPAC Name |
[(2R)-2-[(E)-but-2-enoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h7,21,27H,6,8-20,22-26H2,1-5H3/b21-7+/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZBVCCSIMMDOV-UUUXUCBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334868 | |
| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474944-25-7 | |
| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of butenoyl platelet-activating factor (PAF) in the context of oxidized low-density lipoprotein (oxLDL) and inflammation?
A1: Butenoyl PAF, a specific type of PAF, is found in oxLDL and acts as a potent inflammatory mediator. [, ] Research indicates that it contributes to the formation of lipid bodies in leukocytes, which are associated with inflammation. [] Specifically, this compound, along with other PAF-like phospholipids generated during LDL oxidation, activates the PAF receptor, ultimately leading to the formation of these lipid bodies. [] This process also involves the 5-lipoxygenase pathway, highlighting the complex interplay of signaling pathways in oxLDL-induced inflammation. []
Q2: How does the presence of this compound in Schistosoma japonicum differ between those found in immunocompetent and immunodeficient mice, and what does this suggest about its role in parasite development?
A2: Interestingly, metabolomic analysis revealed significantly lower levels of this compound in both male and female Schistosoma japonicum worms collected from SCID mice (lacking mature T and B cells) compared to those from immunocompetent BALB/c mice. [] This decrease in this compound was particularly pronounced in female worms. [] This finding suggests a potential link between this compound and the impaired growth and development observed in schistosomes residing within immunodeficient hosts. [] Further research is needed to elucidate the precise mechanisms by which this compound influences parasite development within the context of the host immune system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)



![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)





![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)

